molecular formula C10H14N2 B12359754 3-Methyl-5-phenylpyrazolidine

3-Methyl-5-phenylpyrazolidine

Cat. No.: B12359754
M. Wt: 162.23 g/mol
InChI Key: IOIUHIKAQUXHHR-UHFFFAOYSA-N
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Description

3-Methyl-5-phenylpyrazolidine is a heterocyclic compound featuring a pyrazolidine ring substituted with a methyl group at the third position and a phenyl group at the fifth position. This compound is part of the broader class of pyrazolidines, which are known for their diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-phenylpyrazolidine typically involves the reaction of hydrazine derivatives with appropriate ketones or aldehydes. One common method includes the reaction of phenylhydrazine with acetone under acidic conditions, followed by cyclization to form the pyrazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 0°C to 78°C .

Industrial Production Methods: Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For instance, the reaction of phenylhydrazine with ethyl acetoacetate under solvent-free conditions has been reported to produce high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-5-phenylpyrazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

Scientific Research Applications

3-Methyl-5-phenylpyrazolidine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenylpyrazolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .

Comparison with Similar Compounds

    3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties and used in medicinal chemistry.

    1-Phenyl-3-methyl-5-pyrazolone: Another pyrazolidine derivative with applications in pharmaceuticals.

Uniqueness: 3-Methyl-5-phenylpyrazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-methyl-5-phenylpyrazolidine

InChI

InChI=1S/C10H14N2/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-6,8,10-12H,7H2,1H3

InChI Key

IOIUHIKAQUXHHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NN1)C2=CC=CC=C2

Origin of Product

United States

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